Voriconazole-13C3,d3

Description

BenchChem offers high-quality Voriconazole-13C3,d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Voriconazole-13C3,d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

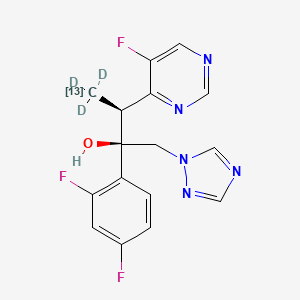

Molecular Formula |

C16H14F3N5O |

|---|---|

Molecular Weight |

353.32 g/mol |

IUPAC Name |

(2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)(413C)butan-2-ol |

InChI |

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i1+1D3 |

InChI Key |

BCEHBSKCWLPMDN-FMXFOZHCSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |

Canonical SMILES |

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Voriconazole-13C3,d3 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Voriconazole-13C3,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the antifungal drug Voriconazole in complex biological matrices. This document details its fundamental properties, primary research applications, and provides a standardized experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Core Concepts: The Role of Stable Isotope Labeling

Voriconazole-13C3,d3 is a synthetic variant of Voriconazole where three carbon atoms and three hydrogen atoms have been replaced with their heavier, non-radioactive isotopes, carbon-13 (¹³C) and deuterium (²H or D), respectively. This isotopic enrichment results in a molecule that is chemically identical to Voriconazole but has a higher molecular weight. This mass difference is the key to its utility in research.

The primary application of Voriconazole-13C3,d3 is as an internal standard in stable isotope dilution mass spectrometry assays.[1][2] In this methodology, a known quantity of the labeled standard is added to a biological sample (e.g., plasma, serum) at the beginning of the sample preparation process. Because Voriconazole-13C3,d3 behaves identically to the endogenous, unlabeled Voriconazole throughout extraction, chromatography, and ionization, any sample loss or variability in instrument response affects both the analyte and the internal standard equally. This allows for highly accurate and precise quantification of Voriconazole by measuring the ratio of the unlabeled analyte to the labeled internal standard.

Primary Research Applications

The principal use of Voriconazole-13C3,d3 is in the field of pharmacology and clinical chemistry, specifically for:

-

Therapeutic Drug Monitoring (TDM): Voriconazole exhibits significant inter-individual pharmacokinetic variability, meaning different patients can have vastly different drug concentrations in their blood even when given the same dose.[3][4][5] TDM is essential to ensure that plasma concentrations are within the therapeutic window—high enough to be effective against the fungal infection but below levels associated with toxicity.[2][3] Voriconazole-13C3,d3 is the gold standard internal standard for LC-MS/MS-based TDM assays, providing the necessary accuracy and precision for clinical decision-making.[2]

-

Pharmacokinetic (PK) Studies: In drug development and clinical research, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is critical. Voriconazole-13C3,d3 enables the precise measurement of Voriconazole concentrations over time in various biological fluids, which is fundamental to characterizing its pharmacokinetic profile.[6][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for Voriconazole and its stable isotope-labeled internal standard, Voriconazole-13C3,d3.

| Property | Voriconazole | Voriconazole-13C3,d3 |

| Molecular Formula | C₁₆H₁₄F₃N₅O | ¹³C₃¹²C₁₃H₁₁D₃F₃N₅O |

| Molecular Weight | ~349.31 g/mol | ~355.33 g/mol |

| Monoisotopic Mass | ~349.1150 u | ~355.1329 u |

| Mass Difference | - | +6.0179 u |

| Isotopic Purity | Not Applicable | Typically ≥98% |

Experimental Workflow for Voriconazole Quantification

The following diagram illustrates a typical experimental workflow for the quantification of Voriconazole in human plasma using Voriconazole-13C3,d3 as an internal standard.

Caption: Workflow for Voriconazole quantification using a stable isotope-labeled internal standard.

Detailed Experimental Protocol: LC-MS/MS Quantification of Voriconazole

This protocol provides a standardized methodology for the quantification of Voriconazole in human plasma using Voriconazole-13C3,d3 as an internal standard.

Materials and Reagents

-

Voriconazole analytical standard

-

Voriconazole-13C3,d3 internal standard

-

LC-MS grade methanol

-

LC-MS grade acetonitrile

-

LC-MS grade formic acid

-

Ultrapure water

-

Human plasma (drug-free for calibration standards and quality controls)

Preparation of Stock and Working Solutions

-

Voriconazole Stock Solution (100 µg/mL): Accurately weigh and dissolve Voriconazole in methanol.

-

Voriconazole-13C3,d3 Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve Voriconazole-13C3,d3 in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Voriconazole stock solution with methanol to create calibration standards.

-

Internal Standard Working Solution: Dilute the Voriconazole-13C3,d3 stock solution with methanol to a final concentration suitable for spiking into plasma samples (e.g., 1 µg/mL).

Sample Preparation: Protein Precipitation

-

Pipette 50 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution to each tube.

-

Vortex mix for 10 seconds.

-

Add 150 µL of cold methanol to each tube to precipitate plasma proteins.

-

Vortex mix vigorously for 30 seconds.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 5 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm) is commonly used.[8]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is typically used to separate Voriconazole from matrix components. An example gradient could be:

-

0-0.5 min: 20% B

-

0.5-2.5 min: Ramp to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-3.6 min: Return to 20% B

-

3.6-5.0 min: Re-equilibrate at 20% B

-

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 1-5 µL.

Tandem Mass Spectrometry (MS/MS) Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[8][9]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity for both Voriconazole and Voriconazole-13C3,d3.

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Voriconazole to Voriconazole-13C3,d3 against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

-

Quantification: Determine the concentration of Voriconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Logical Relationships

In the context of this technical guide, the most relevant visualization is not a biological signaling pathway but the logical workflow of the analytical method. The Graphviz diagram provided above illustrates the sequential steps and logical relationships from sample receipt to the final concentration result, highlighting the critical role of the internal standard in this process.

Conclusion

Voriconazole-13C3,d3 is an indispensable tool for researchers and clinicians requiring accurate and precise quantification of Voriconazole. Its use as an internal standard in LC-MS/MS-based assays mitigates the variability inherent in sample preparation and analysis, ensuring reliable data for therapeutic drug monitoring and pharmacokinetic studies. The detailed protocol provided in this guide offers a robust starting point for the development and validation of such assays in a research or clinical laboratory setting.

References

- 1. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. shimadzu.com [shimadzu.com]

- 3. myadlm.org [myadlm.org]

- 4. Therapeutic drug monitoring in voriconazole-associated hyponatremia [agris.fao.org]

- 5. Therapeutic drug monitoring of voriconazole: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UPLC-MS/MS determination of voriconazole in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. scirp.org [scirp.org]

- 9. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to the Chemical Properties and Stability of Voriconazole-13C3,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Voriconazole-13C3,d3, an isotopically labeled analog of the broad-spectrum antifungal agent Voriconazole. This document is intended to serve as a valuable resource for professionals in drug development and research, offering detailed data, experimental methodologies, and visual representations of key processes.

Chemical and Physical Properties

Table 1: Physicochemical Properties of Voriconazole

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁¹³C₃D₃F₃N₅O | N/A |

| Molecular Weight | 353.14 g/mol | [1] |

| CAS Number | 1261395-15-6 | [1] |

| Melting Point | 127-134 °C | [2][3][4][5] |

| Boiling Point | 508.6 °C (Predicted) | [3][5] |

| Solubility | Water: Low aqueous solubility (0.5-0.61 mg/mL at neutral pH), with increased solubility in acidic conditions (2.7 mg/mL at pH 1.2).[3][6][7][8] Organic Solvents: Soluble in DMSO (70 mg/mL) and Ethanol (70 mg/mL).[9][10] | [3][6][7][8][9][10] |

| Appearance | White to off-white solid. | [11] |

Stability Profile

The stability of Voriconazole is a critical factor in its formulation, storage, and handling. Forced degradation studies have shown that Voriconazole is susceptible to degradation under certain conditions.

Key Stability Characteristics:

-

Acidic Conditions: Voriconazole is relatively stable in acidic environments.[12][13]

-

Basic Conditions: Significant degradation occurs under basic (alkaline) hydrolysis.[12][14] This is a primary degradation pathway.[15]

-

Oxidative Conditions: The drug shows some degradation when exposed to oxidative stress.[14][16]

-

Photolytic Conditions: Voriconazole is sensitive to light, and photodegradation can occur with prolonged exposure.[15]

-

Thermal Conditions: The compound can degrade at elevated temperatures.[14][15]

The major degradation product identified in several studies is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone.[17]

Table 2: Summary of Voriconazole Stability under Stress Conditions

| Stress Condition | Observation |

| Acid Hydrolysis (e.g., 0.1 M HCl) | Relatively stable, slight degradation may be observed.[3][14] |

| Base Hydrolysis (e.g., 0.1 M NaOH) | Significant degradation.[3][14][15] |

| Oxidation (e.g., H₂O₂) | Some degradation observed.[3][14][16] |

| Thermal (e.g., 60°C) | Degradation occurs.[3][14][15] |

| Photolytic (e.g., UV light) | Degradation observed under severe exposure.[15] |

Experimental Protocols

Stability-Indicating HPLC Method for Voriconazole and its Degradation Products

This protocol is based on established methods for the analysis of Voriconazole and its degradation products.[12][14][15][16]

Objective: To develop and validate a stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of Voriconazole-13C3,d3 and its degradation products.

Materials and Reagents:

-

Voriconazole-13C3,d3 reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Hydrochloric acid (analytical grade)

-

Sodium hydroxide (analytical grade)

-

Hydrogen peroxide (30%, analytical grade)

Chromatographic Conditions:

-

Column: Inertsil ODS 3V, 150 x 4.6 mm, 5 µm particle size (or equivalent C18 column).[14]

-

Mobile Phase A: 0.05 M Potassium dihydrogen phosphate buffer, pH adjusted to 2.5 with orthophosphoric acid.[14]

-

Mobile Phase B: Acetonitrile and Methanol (90:10 v/v).[14]

-

Gradient Elution:

-

0-20 min: 20-40% B

-

20-38 min: 40-60% B

-

38-40 min: 60-20% B

-

40-45 min: 20% B (re-equilibration)[14]

-

-

Flow Rate: 1.2 mL/min.[14]

-

Column Temperature: 35°C.[14]

-

Detection Wavelength: 256 nm.[14]

-

Injection Volume: 20 µL.[14]

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of Voriconazole-13C3,d3 in the mobile phase. Prepare working standard solutions by diluting the stock solution to the desired concentrations.

-

Forced Degradation Study:

-

Acid Hydrolysis: Dissolve Voriconazole-13C3,d3 in 0.1 M HCl and heat at 60°C for 2 hours.[14] Neutralize the solution before injection.

-

Base Hydrolysis: Dissolve Voriconazole-13C3,d3 in 0.1 M NaOH and keep at 60°C for 30 minutes.[14] Neutralize the solution before injection.

-

Oxidative Degradation: Treat a solution of Voriconazole-13C3,d3 with 3% H₂O₂ at room temperature.[16]

-

Thermal Degradation: Expose solid Voriconazole-13C3,d3 to a temperature of 60°C for 24 hours.[14] Dissolve in the mobile phase before injection.

-

Photolytic Degradation: Expose a solution of Voriconazole-13C3,d3 to UV light (e.g., 254 nm) for a specified period.[16]

-

-

Sample Analysis: Inject the standard solutions and the stressed samples into the HPLC system.

-

Data Analysis: Monitor the chromatograms for the appearance of degradation peaks and the decrease in the peak area of the parent drug. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Characterization of Degradation Products by NMR and Mass Spectrometry

Objective: To identify the structure of degradation products formed during forced degradation studies.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of isolated degradation products.[13][17][18][19] The use of deuterated solvents is required.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide accurate mass measurements of the degradation products, aiding in the determination of their elemental composition.[17][19] Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural elucidation.

Visualizations

Metabolic Pathway of Voriconazole

Voriconazole is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The major metabolic pathway is N-oxidation, with other pathways including hydroxylation.[20][21][22]

Caption: Metabolic pathway of Voriconazole mediated by CYP450 enzymes.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a forced degradation study of Voriconazole-13C3,d3.

Caption: Workflow for forced degradation and stability analysis.

References

- 1. Voriconazole-13C3,d3 | CAS 1261395-15-6 | LGC Standards [lgcstandards.com]

- 2. Voriconazole | C16H14F3N5O | CID 71616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Voriconazole - Healnith Pharma [healnithpharma.com]

- 4. Voriconazole [drugfuture.com]

- 5. Voriconazole | 137234-62-9 [chemicalbook.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. WO2005051353A2 - Pharmaceutical formulations comprising voriconazole - Google Patents [patents.google.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. cymitquimica.com [cymitquimica.com]

- 12. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acidic stress testing of Voriconazole — Nanalysis [nanalysis.com]

- 14. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.plos.org [journals.plos.org]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 20. ClinPGx [clinpgx.org]

- 21. courses.washington.edu [courses.washington.edu]

- 22. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

Voriconazole-13C3,d3 for Antifungal Therapeutic Drug Monitoring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Voriconazole-13C3,d3 as an internal standard for the therapeutic drug monitoring (TDM) of voriconazole. Voriconazole is a triazole antifungal agent with a narrow therapeutic window and significant inter-individual pharmacokinetic variability, making TDM essential for optimizing efficacy and minimizing toxicity. The use of a stable isotope-labeled internal standard like Voriconazole-13C3,d3 is critical for accurate and precise quantification of voriconazole in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Voriconazole and Therapeutic Drug Monitoring

Voriconazole is a first-line treatment for invasive aspergillosis and is also used for other serious fungal infections.[1] Its metabolism is primarily mediated by the highly polymorphic cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP3A4, leading to unpredictable plasma concentrations.[2] TDM is therefore strongly recommended to maintain plasma trough concentrations within the therapeutic range, generally accepted as 1.0 to 5.5 µg/mL, to ensure efficacy and avoid adverse effects such as hepatotoxicity and neurotoxicity.[3][4]

The Role of Voriconazole-13C3,d3 in LC-MS/MS Analysis

Accurate quantification of voriconazole in patient samples, typically plasma or serum, is paramount for effective TDM. LC-MS/MS has become the gold standard for this purpose due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Voriconazole-13C3,d3, is best practice. This internal standard has a chemical structure identical to voriconazole but is enriched with three Carbon-13 isotopes and three deuterium atoms, resulting in a higher molecular weight. This allows it to be distinguished from the unlabeled voriconazole by the mass spectrometer.

Voriconazole-13C3,d3 co-elutes with voriconazole during chromatography and experiences similar ionization effects in the mass spectrometer's source. By adding a known amount of Voriconazole-13C3,d3 to each sample, it serves as a reliable internal reference to correct for variations in sample preparation, injection volume, and instrument response, thereby ensuring the accuracy and precision of the quantitative results.

Quantitative Data for Voriconazole TDM

The following tables summarize key quantitative parameters from published LC-MS/MS methods for voriconazole TDM. These values can serve as a reference for method development and validation.

Table 1: Mass Spectrometry Parameters for Voriconazole and Voriconazole-d3

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

| Voriconazole | 350.1 - 350.9 | 127.0, 281.1 | 71 | 23 - 45 |

| Voriconazole-d3 | 353.1 | 284.1 | 71 | 25 |

Data synthesized from multiple sources.[3]

Table 2: Chromatographic and Method Validation Parameters

| Parameter | Typical Value/Range |

| Linearity Range | 0.05 - 20 µg/mL |

| Lower Limit of Quantification (LLOQ) | 0.05 - 0.25 µg/mL |

| Intra-day Precision (%CV) | < 9% |

| Inter-day Precision (%CV) | < 9% |

| Accuracy | 85 - 115% |

| Recovery | > 85% |

Data synthesized from multiple sources demonstrating typical performance.

Experimental Protocols

This section outlines a typical experimental protocol for the quantification of voriconazole in human plasma using Voriconazole-13C3,d3 as an internal standard.

Sample Preparation (Protein Precipitation)

-

Thaw Samples: Allow patient plasma samples, quality controls, and calibration standards to thaw at room temperature.

-

Aliquoting: Pipette 100 µL of each plasma sample, control, or standard into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 200 µL of a working solution of Voriconazole-13C3,d3 in acetonitrile (e.g., at a concentration of 0.5 µg/mL) to each tube.

-

Precipitation: Vortex each tube vigorously for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.

-

Injection: The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.7 µm particle size, 3.0 x 50 mm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A gradient elution is typically used to separate voriconazole from endogenous plasma components. A starting condition of 50% B, holding for a short period, followed by a wash and re-equilibration step is common.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Voriconazole: 350.1 → 281.1 (quantifier) and 350.1 → 127.0 (qualifier).

-

Voriconazole-d3: 353.1 → 284.1.

-

-

Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument used.

Visualizations

Experimental Workflow

Caption: Experimental workflow for voriconazole TDM.

Voriconazole Metabolism Signaling Pathway

Caption: Major metabolic pathways of voriconazole.

References

- 1. veeprho.com [veeprho.com]

- 2. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]

- 3. Voriconazole-13C3,d3 | CAS 1261395-15-6 | LGC Standards [lgcstandards.com]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Voriconazole Pharmacokinetics: A Technical Guide to Understanding its Disposition and the Critical Role of Internal Standards in Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voriconazole, a second-generation triazole antifungal agent, is a cornerstone in the treatment of invasive fungal infections, most notably invasive aspergillosis. Its broad spectrum of activity and availability in both intravenous and oral formulations make it a versatile therapeutic option. However, the clinical application of voriconazole is complicated by its complex and highly variable pharmacokinetic profile. This technical guide provides an in-depth exploration of the pharmacokinetics of voriconazole and underscores the essential role of internal standards in its accurate quantification, a critical aspect of therapeutic drug monitoring (TDM) and clinical research.

Voriconazole Pharmacokinetics: A Non-Linear Profile

Voriconazole exhibits non-linear pharmacokinetics, primarily due to the saturation of its metabolism.[1] This means that a proportional increase in dose does not result in a proportional increase in plasma concentration, making dose adjustments challenging. The pharmacokinetic properties are also characterized by significant interindividual variability.[2]

Absorption, Distribution, Metabolism, and Excretion (ADME)

A summary of the key pharmacokinetic parameters of voriconazole is presented in Table 1.

| Pharmacokinetic Parameter | Value | Reference |

| Absorption | ||

| Bioavailability (Oral) | >90% (estimated at 96%) | [3][4] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [3] |

| Distribution | ||

| Volume of Distribution (Vd) | 2-4.6 L/kg | [3] |

| Plasma Protein Binding | ~58-60% | [3] |

| Metabolism | ||

| Primary Site | Liver | [3] |

| Primary Enzymes | CYP2C19, CYP3A4, CYP2C9 | [3][5] |

| Major Metabolite | Voriconazole N-oxide (inactive) | [5][6] |

| Excretion | ||

| Route | Primarily hepatic metabolism (<2% excreted unchanged in urine) | [3][7] |

| Elimination Half-life (t½) | Approximately 6 hours (dose-dependent) | [3] |

Table 1: Key Pharmacokinetic Parameters of Voriconazole

The Central Role of Cytochrome P450 Enzymes in Metabolism

The metabolism of voriconazole is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. CYP2C19 is the primary enzyme responsible for its metabolism, with CYP3A4 and CYP2C9 playing secondary roles.[3][5] The main metabolic pathway is the N-oxidation of voriconazole to the inactive metabolite, voriconazole N-oxide.[5][6]

The activity of CYP2C19 is subject to genetic polymorphisms, which leads to different metabolizer phenotypes:

-

Extensive Metabolizers (EMs): Individuals with normal enzyme activity.

-

Poor Metabolizers (PMs): Individuals with deficient enzyme activity, leading to significantly higher voriconazole exposure.[8]

-

Intermediate Metabolizers (IMs): Individuals with reduced enzyme activity.

-

Ultrarapid Metabolizers (UMs): Individuals with increased enzyme activity, resulting in lower voriconazole exposure.[9]

These genetic variations are a major contributor to the interindividual variability observed in voriconazole pharmacokinetics and have significant clinical implications for efficacy and toxicity. Individuals who are poor metabolizers have, on average, a 4-fold higher exposure to voriconazole compared to normal metabolizers.[8]

The metabolic pathway of voriconazole is depicted in the following diagram:

Caption: Voriconazole Metabolic Pathway.

The Imperative of Therapeutic Drug Monitoring (TDM)

Given the high pharmacokinetic variability and the narrow therapeutic window of voriconazole, Therapeutic Drug Monitoring (TDM) is crucial to optimize treatment, ensuring efficacy while minimizing toxicity.[10] The generally accepted therapeutic range for voriconazole trough plasma concentrations is 1.0 to 5.5 mg/L.[11] Sub-therapeutic levels have been associated with treatment failure, while supra-therapeutic levels are linked to an increased risk of adverse effects, including neurotoxicity and hepatotoxicity.[11]

A typical workflow for voriconazole TDM is illustrated below:

Caption: Voriconazole Therapeutic Drug Monitoring Workflow.

The Role of Internal Standards in Accurate Quantification

The accurate measurement of voriconazole concentrations is paramount for effective TDM. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of voriconazole in biological matrices due to its high sensitivity and specificity. The use of an internal standard (IS) is a fundamental requirement for reliable bioanalytical methods, compensating for variations in sample preparation and instrument response.

An ideal internal standard should be a compound that behaves similarly to the analyte during the entire analytical process but is distinguishable by the mass spectrometer. For voriconazole analysis, two main types of internal standards are commonly used:

-

Structurally Similar Analogs: Compounds with a close chemical structure to voriconazole, such as other azole antifungals (e.g., fluconazole).[11]

-

Stable Isotope-Labeled (SIL) Analogs: Voriconazole molecules in which one or more atoms have been replaced with their stable isotopes (e.g., deuterium (²H) or carbon-13 (¹³C)).[12] SIL internal standards are considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, ensuring the most accurate correction for analytical variability.

Experimental Protocol: Quantification of Voriconazole in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the quantification of voriconazole in human plasma, a common procedure in clinical and research settings.

Materials and Reagents

-

Voriconazole reference standard

-

Internal Standard (e.g., Voriconazole-d3 or Fluconazole)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing the internal standard at a known concentration.

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient to separate voriconazole and the internal standard from matrix components. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Typical Liquid Chromatography Conditions for Voriconazole Analysis

Mass Spectrometry Conditions

The mass spectrometer is operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect and quantify voriconazole and its internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Voriconazole | 350.1 | 281.1 |

| Voriconazole-d3 (IS) | 353.1 | 284.1 |

| Fluconazole (IS) | 307.1 | 238.0 |

Table 3: Example MRM Transitions for Voriconazole and Internal Standards

The experimental workflow for sample analysis is visualized in the following diagram:

Caption: LC-MS/MS Experimental Workflow.

Conclusion

The intricate and variable pharmacokinetics of voriconazole present a significant challenge in its clinical use. A thorough understanding of its ADME properties, particularly its metabolism by polymorphic CYP enzymes, is essential for optimizing therapy. Therapeutic drug monitoring is a critical tool to navigate this variability, and the cornerstone of reliable TDM is accurate drug quantification. The use of appropriate internal standards, especially stable isotope-labeled analogs, in conjunction with robust LC-MS/MS methods, is indispensable for generating high-quality data that can confidently guide clinical decision-making and advance research in the field of antifungal therapy. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important, yet complex, antifungal agent.

References

- 1. researchgate.net [researchgate.net]

- 2. albertahealthservices.ca [albertahealthservices.ca]

- 3. Pharmacokinetic/pharmacodynamic profile of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. ClinPGx [clinpgx.org]

- 6. caymanchem.com [caymanchem.com]

- 7. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Voriconazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. files.cpicpgx.org [files.cpicpgx.org]

- 10. Voriconazole: a review of adjustment programs guided by therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clpmag.com [clpmag.com]

A Researcher's Guide to Stable Isotope Labeling in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of stable isotope labeling (SIL) for quantitative mass spectrometry-based proteomics. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage these powerful techniques for robust and reproducible protein quantification. This guide delves into the core principles of SIL, details the experimental protocols of widely-used labeling strategies, and explores their applications in elucidating complex biological processes and advancing therapeutic development.

Core Principles of Stable Isotope Labeling

Stable isotope labeling is a powerful technique used to track molecules and quantify their abundance in complex biological systems.[1] The fundamental principle involves the incorporation of non-radioactive, "heavy" isotopes into proteins or peptides, creating a mass shift that can be detected by a mass spectrometer.[1][2] Common stable isotopes used in proteomics include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[2][3]

In a typical quantitative proteomics experiment, two or more cell populations or samples are treated under different conditions (e.g., drug-treated vs. control). One sample is labeled with a heavy isotope-containing compound, while the other remains in its natural, "light" isotopic state.[4] The samples are then combined, processed, and analyzed by mass spectrometry (MS).[4] Since chemically identical peptides with different isotopic labels co-elute during liquid chromatography and have similar ionization efficiencies, the ratio of the signal intensities of the heavy and light peptide pairs in the mass spectrum directly reflects the relative abundance of the corresponding protein in the original samples.[5][6]

This approach offers significant advantages over label-free quantification methods by minimizing experimental variability introduced during sample preparation, as the samples are combined early in the workflow.[4][7]

Key Methodologies in Stable Isotope Labeling

Several stable isotope labeling techniques have been developed, each with distinct advantages and applications. The most prominent methods include Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling approach where cells are cultured in media containing either normal ("light") or heavy isotope-labeled essential amino acids (commonly lysine and arginine).[5][8] Over several cell divisions, the heavy amino acids are fully incorporated into the cellular proteome.[4] This in vivo labeling strategy is highly accurate as it allows for the combination of cell populations at the very beginning of the experimental workflow, minimizing downstream processing errors.[4][8]

Table 1: Comparison of Key Stable Isotope Labeling Techniques

| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | TMT (Tandem Mass Tags) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) |

| Labeling Strategy | Metabolic (in vivo)[8] | Chemical (in vitro)[9] | Chemical (in vitro)[10] |

| Multiplexing Capacity | Typically 2-plex or 3-plex, up to 5-plex in specialized applications[11] | Up to 16-plex, with newer reagents extending to 32-plex[9][12] | 4-plex and 8-plex reagents are common[10][13] |

| Quantification Level | MS1 (Precursor Ion)[7] | MS2 or MS3 (Reporter Ion)[14] | MS2 (Reporter Ion)[10] |

| Advantages | High accuracy and precision, low experimental variability, suitable for dynamic studies.[15][16] | High multiplexing capacity, suitable for a wide range of sample types.[9][16] | Good multiplexing capabilities, well-established protocols.[10][17] |

| Disadvantages | Limited to cell culture, can be time-consuming and expensive, lower throughput.[12] | Can suffer from ratio compression, higher cost of reagents.[14][15] | Potential for ratio distortion, reagent cost.[10][15] |

Tandem Mass Tags (TMT)

TMT is a chemical labeling method that utilizes isobaric tags.[9] These tags consist of an amine-reactive group, a mass normalizer, and a reporter ion.[6] Peptides from different samples are labeled with distinct TMT reagents. While the entire tag has the same total mass (isobaric), fragmentation during tandem mass spectrometry (MS/MS or MS³) cleaves the tag, releasing reporter ions of unique masses.[1][14] The intensity of these reporter ions is then used to determine the relative abundance of the peptide in each sample.[14] TMT allows for high multiplexing, enabling the simultaneous analysis of up to 16 or even 32 samples.[9][12]

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)

Similar to TMT, iTRAQ is an isobaric chemical labeling technique.[10] The iTRAQ reagents also consist of a reporter group, a balance group, and a peptide-reactive group that labels the N-terminus and lysine residues of peptides.[13] Upon fragmentation in the mass spectrometer, the reporter ions are released, and their relative intensities provide quantitative information.[10] iTRAQ reagents are commonly available in 4-plex and 8-plex formats.[13]

Experimental Protocols

Detailed SILAC Protocol

The SILAC methodology can be divided into two main phases: the adaptation phase and the experimental phase.[4][18]

Adaptation Phase:

-

Cell Culture Preparation: Cells are grown in SILAC-specific DMEM or RPMI medium deficient in L-lysine and L-arginine.

-

Media Supplementation: The "light" medium is supplemented with normal L-lysine and L-arginine, while the "heavy" medium is supplemented with stable isotope-labeled L-lysine (e.g., ¹³C₆-¹⁵N₂) and L-arginine (e.g., ¹³C₆-¹⁵N₄). Dialyzed fetal bovine serum is used to prevent the introduction of unlabeled amino acids.[18]

-

Metabolic Labeling: Cells are cultured for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.[11][18]

-

Incorporation Check: A small aliquot of cells from the "heavy" culture is harvested, proteins are extracted and digested, and the peptides are analyzed by mass spectrometry to confirm >97% incorporation of the heavy amino acids.[11]

Experimental Phase:

-

Cell Treatment: The "light" and "heavy" cell populations are subjected to their respective experimental conditions (e.g., control vs. drug treatment).

-

Cell Harvesting and Lysis: Cells from both populations are harvested and lysed separately.

-

Protein Quantification and Mixing: Protein concentrations of the "light" and "heavy" lysates are determined, and equal amounts of protein from each are combined.

-

Protein Digestion: The combined protein mixture is typically reduced, alkylated, and then digested into peptides using an enzyme like trypsin.[18]

-

Sample Cleanup: The resulting peptide mixture is desalted using a C18 StageTip or a similar method.

-

LC-MS/MS Analysis: The cleaned peptide sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Quantification is based on the ratio of the signal intensities of the "heavy" and "light" peptide pairs at the MS1 level.[4]

References

- 1. TMT labelling, mass spectrometry and data analysis [bio-protocol.org]

- 2. PXD005985 - SILAC proteomics analysis to discover effect sensors of EGFR inhibition - OmicsDI [omicsdi.org]

- 3. researchgate.net [researchgate.net]

- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. researchgate.net [researchgate.net]

- 9. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]

- 10. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]

- 11. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 18. info.gbiosciences.com [info.gbiosciences.com]

Voriconazole Metabolism and the Imperative for Accurate Quantification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voriconazole, a triazole antifungal agent, is a cornerstone in the management of invasive fungal infections. However, its clinical utility is complicated by a narrow therapeutic window and significant inter-individual pharmacokinetic variability. This variability is primarily driven by the polymorphic metabolism of voriconazole, predominantly mediated by the cytochrome P450 enzyme CYP2C19. Genetic polymorphisms in the CYP2C19 gene can lead to substantial differences in drug exposure, increasing the risk of therapeutic failure in rapid metabolizers and toxicity in poor metabolizers. Consequently, accurate quantification of voriconazole concentrations in biological matrices is paramount for optimizing therapy and ensuring patient safety. This technical guide provides an in-depth overview of voriconazole metabolism, the impact of genetic variations, and detailed methodologies for its precise quantification.

Introduction

Voriconazole is a broad-spectrum antifungal agent effective against a range of clinically significant pathogens, including Aspergillus and Candida species.[1][2] Its mechanism of action involves the inhibition of fungal cytochrome P450-dependent 14α-lanosterol demethylase, an essential enzyme in the ergosterol biosynthesis pathway, leading to the disruption of the fungal cell membrane.[2] Despite its efficacy, voriconazole therapy is challenged by its non-linear pharmacokinetics and substantial inter-patient variability in plasma concentrations.[3][4] This variability is a major clinical concern, as sub-therapeutic concentrations are associated with treatment failure, while supra-therapeutic levels can lead to adverse effects such as hepatotoxicity and neurotoxicity.[5][6][7]

The primary driver of this pharmacokinetic variability is the extensive hepatic metabolism of voriconazole, which is heavily influenced by genetic polymorphisms in the cytochrome P450 system, particularly CYP2C19.[8][9][10] This has led to the recommendation of therapeutic drug monitoring (TDM) to individualize voriconazole dosing and optimize clinical outcomes.[11][12][13] This guide will delve into the metabolic pathways of voriconazole, the pharmacogenetic factors influencing its disposition, and provide detailed experimental protocols for its accurate quantification.

Voriconazole Metabolism

Voriconazole is extensively metabolized in the liver, with less than 2% of the drug excreted unchanged in the urine.[2][8] The metabolism is primarily oxidative, mediated by cytochrome P450 (CYP) enzymes.

Major Metabolic Pathways

The main metabolic pathways of voriconazole are N-oxidation and hydroxylation.[1][2][11]

-

N-oxidation: The major metabolite of voriconazole is voriconazole N-oxide, which is pharmacologically inactive.[1][2] This reaction is predominantly catalyzed by CYP2C19, with smaller contributions from CYP3A4 and CYP2C9.[1][11][14]

-

Hydroxylation: Voriconazole also undergoes hydroxylation at the methyl group and the fluoropyrimidine ring.[2][11] Hydroxylation of the methyl group is mediated by CYP3A4 and CYP2C19.[2] These hydroxylated metabolites can be further metabolized through glucuronidation.[11]

The relative contribution of the CYP enzymes to voriconazole metabolism is estimated to be approximately 75%, with the remaining 25% attributed to flavin-containing monooxygenases (FMOs).[2][11]

The Role of CYP2C19 Polymorphisms

The gene encoding CYP2C19 is highly polymorphic, leading to different enzyme activity phenotypes.[10] This genetic variability is the most significant factor contributing to the wide inter-individual differences in voriconazole plasma concentrations.[3][8] Individuals can be classified into several metabolizer phenotypes based on their CYP2C19 genotype:

-

Poor Metabolizers (PMs): Individuals with two loss-of-function alleles (e.g., 2/2, 2/3, 3/3). They have significantly reduced or absent CYP2C19 activity, leading to higher voriconazole exposure.[9][15]

-

Intermediate Metabolizers (IMs): Individuals with one functional and one loss-of-function allele (e.g., 1/2, 1/3). They have decreased CYP2C19 activity compared to normal metabolizers.[15]

-

Normal (Extensive) Metabolizers (NMs): Individuals with two functional alleles (e.g., 1/1). They have normal CYP2C19 activity.[15]

-

Rapid Metabolizers (RMs): Individuals with one functional and one increased-function allele (e.g., 1/17).

-

Ultrarapid Metabolizers (UMs): Individuals with two increased-function alleles (e.g., 17/17). They have increased CYP2C19 activity, resulting in lower voriconazole exposure.[15]

The prevalence of these phenotypes varies among different ethnic populations. For instance, the PM phenotype is more common in Asian populations (15-20%) compared to Caucasians and individuals of African descent (3-5%).[9]

Table 1: Impact of CYP2C19 Phenotype on Voriconazole Pharmacokinetics

| CYP2C19 Phenotype | Allele Examples | Effect on Voriconazole Clearance | Expected Voriconazole Trough Concentration |

| Poor Metabolizer (PM) | 2/2, 2/3, 3/3 | Significantly Decreased | High |

| Intermediate Metabolizer (IM) | 1/2, 1/3, 2/17 | Decreased | Moderately High |

| Normal Metabolizer (NM) | 1/1 | Normal | Therapeutic |

| Rapid Metabolizer (RM) | 1/17 | Increased | Low |

| Ultrarapid Metabolizer (UM) | 17/17 | Significantly Increased | Very Low / Subtherapeutic |

The Need for Accurate Quantification

Given the profound impact of metabolic variability on voriconazole exposure and clinical outcomes, therapeutic drug monitoring (TDM) is strongly recommended.[11][16] The goal of TDM is to maintain voriconazole trough plasma concentrations within a therapeutic range, generally accepted to be between 1.0-2.0 mg/L and 5.5-6.0 mg/L.[4][5][17][18]

-

Concentrations below 1.0-2.0 mg/L are associated with an increased risk of therapeutic failure.[7][13]

-

Concentrations above 5.5-6.0 mg/L are linked to a higher incidence of adverse drug reactions, including neurotoxicity and hepatotoxicity.[5][7]

Accurate and precise quantification of voriconazole is the cornerstone of effective TDM. Various analytical methods have been developed and validated for this purpose.

Experimental Protocols for Voriconazole Quantification

The following sections provide detailed methodologies for the quantification of voriconazole in biological matrices, primarily plasma or serum.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used, robust, and cost-effective method for voriconazole TDM.

4.1.1. Principle

This method involves the separation of voriconazole from endogenous plasma components using a reversed-phase HPLC column. The quantification is achieved by measuring the absorbance of the analyte at a specific ultraviolet wavelength.

4.1.2. Detailed Methodology

-

Sample Preparation (Protein Precipitation):

-

Pipette 200 µL of patient plasma or serum into a 1.5 mL microcentrifuge tube.

-

Add 400 µL of acetonitrile (containing an internal standard, e.g., ketoconazole at 1 µg/mL) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 25 mM sodium dihydrogen phosphate, pH 7.0) in a ratio of approximately 33:67 (v/v).[19]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.[19]

-

Injection Volume: 20 µL.

-

Detection Wavelength: 255 nm.[19]

-

-

Calibration and Quality Control:

-

Prepare a series of calibration standards by spiking known concentrations of voriconazole into drug-free human plasma (e.g., 0.25, 0.5, 1.0, 2.0, 4.0, 8.0, 16.0 µg/mL).

-

Prepare at least three levels of quality control samples (low, medium, and high) in a similar manner.

-

Process and analyze the calibration standards and quality control samples with each batch of patient samples.

-

Construct a calibration curve by plotting the peak area ratio of voriconazole to the internal standard against the nominal concentration.

-

Table 2: Performance Characteristics of a Typical HPLC-UV Method for Voriconazole

| Parameter | Typical Value | Reference |

| Linearity Range | 0.25 - 16 µg/mL | |

| Lower Limit of Quantification (LLOQ) | 0.125 - 0.25 µg/mL | |

| Intra-day Precision (%CV) | < 15% | |

| Inter-day Precision (%CV) | < 15% | |

| Accuracy | 85 - 115% |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV and is considered the gold standard for TDM.

4.2.1. Principle

This method combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, voriconazole and its internal standard are ionized, and specific precursor-to-product ion transitions are monitored for quantification.

4.2.2. Detailed Methodology

-

Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma or serum into a microcentrifuge tube.

-

Add 150 µL of methanol containing a deuterated internal standard (e.g., voriconazole-d3).

-

Vortex for 30 seconds.

-

Centrifuge at 16,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial.

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A suitable C18 or similar reversed-phase column.

-

Mobile Phase: A gradient of water and methanol, both containing a small amount of an additive like formic acid to enhance ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Monitored Transitions:

-

Voriconazole: e.g., m/z 350.1 → 281.1

-

Voriconazole-d3 (IS): e.g., m/z 353.1 → 284.1

-

-

-

Calibration and Quality Control:

-

Similar to the HPLC-UV method, prepare calibration standards and quality control samples in drug-free plasma.

-

The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Table 3: Performance Characteristics of a Typical LC-MS/MS Method for Voriconazole

| Parameter | Typical Value | Reference |

| Linearity Range | 0.05 - 10 µg/mL | |

| Lower Limit of Quantification (LLOQ) | ≤ 0.05 µg/mL | |

| Intra-day Precision (%CV) | < 5% | |

| Inter-day Precision (%CV) | < 8% | |

| Accuracy | 96 - 104% |

Immunoassay

Immunoassays offer a rapid and high-throughput alternative for voriconazole quantification, suitable for clinical laboratories with automated chemistry analyzers.

4.3.1. Principle

Commercially available immunoassays, such as the ARK™ Voriconazole II Assay, are homogeneous enzyme immunoassays based on the principle of competition.[17] Voriconazole in the patient sample competes with voriconazole labeled with glucose-6-phosphate dehydrogenase (G6PDH) for binding to a specific antibody. The resulting enzyme activity is directly proportional to the voriconazole concentration in the sample.[17]

4.3.2. Detailed Methodology

-

Instrumentation: An automated clinical chemistry analyzer.

-

Reagents: Use the commercially available immunoassay kit according to the manufacturer's instructions. This typically includes the antibody/substrate reagent, the enzyme conjugate reagent, calibrators, and quality controls.

-

Procedure:

-

Perform a calibration using the provided calibrators.

-

Analyze patient samples and quality control samples as per the instrument's protocol. The instrument automatically mixes the sample with the reagents and measures the change in absorbance, from which the voriconazole concentration is calculated.

-

Table 4: Performance Characteristics of a Commercial Immunoassay for Voriconazole

| Parameter | Typical Value | Reference |

| Linearity Range | 0.5 - 12.5 µg/mL | [18] |

| Lower Limit of Quantification (LoQ) | 0.5 µg/mL | [17] |

| Total Precision (%CV) | ≤ 10% | [17] |

| Method Comparison (vs. LC-MS/MS) | Good correlation (R² > 0.97) | [18] |

Experimental Workflow and Logical Relationships

Conclusion

The metabolism of voriconazole is complex and highly variable, primarily due to genetic polymorphisms in the CYP2C19 gene. This variability has significant clinical implications, necessitating therapeutic drug monitoring to ensure efficacy and minimize toxicity. The accurate quantification of voriconazole is therefore a critical component of patient management. This guide has provided an overview of voriconazole metabolism and detailed experimental protocols for its quantification using HPLC-UV, LC-MS/MS, and immunoassay. The choice of analytical method will depend on the specific needs and resources of the laboratory, but all three methods, when properly validated and controlled, can provide the reliable data needed for effective TDM. By integrating knowledge of voriconazole's metabolic pathways with precise analytical measurements, clinicians and researchers can work towards optimizing antifungal therapy and improving patient outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Population pharmacokinetics of voriconazole and the role of CYP2C19 genotype on treatment optimization in pediatric patients | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. Voriconazole Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Understanding Voriconazole Metabolism: A Middle-Out Physiologically-Based Pharmacokinetic Modelling Framework Integrating In Vitro and Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Population pharmacokinetics of voriconazole and CYP2C19 polymorphisms for optimizing dosing regimens in renal transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Personalized CYP2C19 Phenotype-Guided Dosing Regimen of Voriconazole Using a Population Pharmacokinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medscape.com [medscape.com]

- 14. ark-tdm.com [ark-tdm.com]

- 15. Performance evaluation of enzyme immunoassay for voriconazole therapeutic drug monitoring with automated clinical chemistry analyzers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Therapeutic drug monitoring of voriconazole: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A versatile high-performance LC-MS/MS assay for the quantification of voriconazole and its N-oxide metabolite in small sample volumes of multiple human matrices for biomedical applications • Start page of the CoreFacility BioSupraMol [biosupramol.de]

- 19. researchgate.net [researchgate.net]

A Deep Dive into Therapeutic Drug Monitoring for Azole Antifungals: A Technical Guide

Introduction

Azole antifungals represent a cornerstone in the management of invasive fungal infections. However, their efficacy and safety are often complicated by significant pharmacokinetic variability, numerous drug-drug interactions, and the emergence of resistance.[1][2] Therapeutic Drug Monitoring (TDM) has emerged as a critical tool to optimize patient outcomes by ensuring that plasma concentrations of these agents are maintained within a target therapeutic window. This guide provides an in-depth technical overview of the core principles and practices of TDM for key azole antifungals, tailored for researchers, scientists, and drug development professionals.

Core Principles of Azole Antifungal Action and Pharmacokinetics

The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase (encoded by the ERG11 or CYP51A1 gene), a key enzyme in the ergosterol biosynthesis pathway.[3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol precursors, disrupts membrane integrity and function, leading to a fungistatic effect.[3][4]

The clinical utility of azoles is influenced by their pharmacokinetic and pharmacodynamic (PK/PD) properties. For azoles, the ratio of the area under the concentration-time curve (AUC) to the minimum inhibitory concentration (MIC) of the infecting pathogen (AUC/MIC) is the PK/PD index that best correlates with therapeutic efficacy.[4][5] TDM aims to optimize this index by maintaining trough concentrations within a validated therapeutic range.

Key Azole Antifungals and Their Pharmacokinetic Profiles

The three most common triazoles for which TDM is recommended are voriconazole, posaconazole, and isavuconazole. Their pharmacokinetic properties are summarized below.

| Parameter | Voriconazole | Posaconazole | Isavuconazole |

| Bioavailability | High (>90%) but variable; food decreases absorption[1][6] | Variable; absorption is enhanced with a high-fat meal (suspension) or is independent of food (tablet)[1][7] | High (>98%)[8][9] |

| Metabolism | Primarily hepatic via CYP2C19, CYP2C9, and CYP3A4; exhibits non-linear pharmacokinetics[8][10] | Primarily hepatic via UDP-glucuronidation; not significantly metabolized by CYP enzymes[4] | Hepatic, primarily by CYP3A4 and CYP3A5[11] |

| Elimination Half-life | ~6-9 hours, dose-dependent[12] | ~25-30 hours | ~130 hours[9] |

| Protein Binding | ~58% | >98% | >99% |

| Key Drug Interactions | Substrate and inhibitor of CYP2C19, CYP2C9, and CYP3A4[10] | Inhibitor of CYP3A4 and P-glycoprotein | Substrate and moderate inhibitor of CYP3A4[11] |

The Clinical Utility of Therapeutic Drug Monitoring

TDM for azole antifungals is recommended by infectious disease societies to optimize efficacy and minimize toxicity.[2] Subtherapeutic concentrations can lead to treatment failure and the development of resistance, while supratherapeutic levels are associated with an increased risk of adverse effects.[2][13]

Established Therapeutic Ranges

The target trough concentrations for voriconazole and posaconazole are well-established, while the routine need for isavuconazole TDM is still under investigation due to its more predictable pharmacokinetic profile.[14][15]

| Azole Antifungal | Indication | Recommended Trough Concentration (mcg/mL) | Rationale |

| Voriconazole | Prophylaxis | 1.0 - 2.0[6] | To prevent breakthrough infections. |

| Treatment | 1.0 - 5.5[13] | Levels >1.0 mcg/mL are associated with efficacy; levels >5.5 mcg/mL are linked to increased risk of neurotoxicity and hepatotoxicity.[6][13] | |

| Posaconazole | Prophylaxis | >0.7 | To ensure adequate exposure for prevention. |

| Treatment | >1.0 | To optimize therapeutic outcomes. | |

| Isavuconazole | Prophylaxis/Treatment | Routine monitoring not currently recommended[14][15] | Exhibits predictable, linear pharmacokinetics.[8] |

Experimental Protocol: Quantification of Azoles by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of azole antifungals in serum or plasma due to its high sensitivity and specificity.[16][17]

Materials and Reagents

-

Analytes: Voriconazole, Posaconazole, Isavuconazole certified reference materials.

-

Internal Standards (IS): Stable isotope-labeled voriconazole-d3, posaconazole-d4, isavuconazole-d4.

-

Solvents: HPLC-grade methanol, acetonitrile, and water.

-

Additives: Formic acid, ammonium acetate.

-

Sample Preparation: 0.1 M zinc sulfate solution.

Instrumentation

-

High-performance liquid chromatography (HPLC) system.

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for standards, quality controls (QCs), and patient samples.

-

Pipette 25 µL of each standard, QC, or patient sample into the appropriately labeled tube.

-

Add 25 µL of 0.1 M zinc sulfate solution to each tube to precipitate proteins.[18]

-

Add 100 µL of the internal standard working solution (prepared in acetonitrile) to each tube.

-

Vortex mix all tubes for 10 seconds.

-

Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C8 or C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6 µm C8, 30 x 2.1 mm).[18]

-

Mobile Phase A: 2 mM ammonium acetate with 0.1% formic acid in deionized water.[18]

-

Mobile Phase B: 2 mM ammonium acetate with 0.1% formic acid in methanol.[18]

-

Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to separate the analytes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.[18]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For example, for voriconazole, the transition is approximately m/z 350.2 → 224.[18]

-

Data Analysis

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

-

Use a linear regression model with a weighting factor of 1/x to fit the calibration curve.

-

Quantify the azole concentration in patient samples and QCs by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Workflow Diagrams

Azole Antifungal Mechanism of Action and Resistance

The following diagram illustrates the ergosterol biosynthesis pathway, the target of azole antifungals, and common mechanisms of resistance.

Caption: Azole antifungals inhibit Erg11, blocking ergosterol synthesis.

Therapeutic Drug Monitoring Workflow

The logical flow of the TDM process is depicted in the following diagram.

Caption: The cyclical process of azole TDM from initiation to dose adjustment.

Experimental Workflow for LC-MS/MS Analysis

The step-by-step process for quantifying azole concentrations in patient samples is outlined below.

Caption: The sequential workflow for azole quantification via LC-MS/MS.

Conclusion

Therapeutic drug monitoring is an indispensable tool for optimizing the use of azole antifungals. By understanding the core principles of their pharmacology, adhering to established therapeutic ranges, and employing robust analytical methodologies, clinicians and researchers can enhance therapeutic efficacy while minimizing the risk of toxicity. The continued refinement of TDM practices and the development of new antifungal agents will further improve the management of invasive fungal infections.

References

- 1. Thieme E-Journals - Seminars in Respiratory and Critical Care Medicine / Abstract [thieme-connect.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azole Therapeutic Drug Monitoring | Infectious Diseases Management Program at UCSF [idmp.ucsf.edu]

- 7. idmp.ucsf.edu [idmp.ucsf.edu]

- 8. karger.com [karger.com]

- 9. Pharmacokinetic novelties of isavuconazole. Use in special situations | Revista Iberoamericana de Micología [elsevier.es]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Therapeutic drug monitoring for triazoles: A needs assessment review and recommendations from a Canadian perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Comparative evaluation of isavuconazonium sulfate, voriconazole, and posaconazole for the management of invasive fungal infections in an academic medical center - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of Serum Voriconazole, Isavuconazole, and Posaconazole by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

Methodological & Application

Application Note: High-Throughput Analysis of Voriconazole in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of the antifungal agent voriconazole in human plasma. The method utilizes a simple protein precipitation step for sample preparation and incorporates a stable isotope-labeled internal standard, Voriconazole-¹³C₃,d₃, to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput therapeutic drug monitoring (TDM) of voriconazole, aiding in the optimization of patient dosing regimens.

Introduction

Voriconazole is a broad-spectrum triazole antifungal agent used in the treatment of invasive fungal infections. It exhibits significant inter- and intra-patient pharmacokinetic variability, influenced by factors such as age, liver function, drug-drug interactions, and genetic polymorphisms of the cytochrome P450 enzyme CYP2C19.[1] This variability can lead to sub-therapeutic concentrations, resulting in treatment failure, or toxic levels associated with adverse effects. Consequently, therapeutic drug monitoring (TDM) is recommended to maintain voriconazole plasma concentrations within the therapeutic range, generally accepted as 1.0 to 5.5 µg/mL.[2]

LC-MS/MS has become the gold standard for TDM due to its high sensitivity, specificity, and speed. The use of a stable isotope-labeled internal standard, such as Voriconazole-¹³C₃,d₃, is critical for mitigating matrix effects and improving the accuracy of quantification.[2] This application note provides a detailed protocol for the determination of voriconazole in human plasma using LC-MS/MS with Voriconazole-¹³C₃,d₃ as the internal standard.

Experimental

Materials and Reagents

-

Voriconazole analytical standard

-

Voriconazole-¹³C₃,d₃ internal standard (IS)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Ammonium acetate

-

Human plasma (drug-free)

Equipment

-

Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX, Agilent, Waters)

-

Microcentrifuge

-

Vortex mixer

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of voriconazole and Voriconazole-¹³C₃,d₃ in methanol.

-

Working Standard Solutions: Serially dilute the voriconazole stock solution with 50:50 methanol:water to prepare working standards for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (1 µg/mL): Dilute the Voriconazole-¹³C₃,d₃ stock solution in acetonitrile.

Sample Preparation Protocol

-

Pipette 50 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 15,000 x g for 5 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

Inject 1-10 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18, 2.7 µm, 3.0 x 50 mm[3][4] |

| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Acetate[3][4][5] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[3][4][5] |

| Flow Rate | 0.5 mL/min[3][4] |

| Gradient | Isocratic or gradient elution can be optimized. A typical starting condition is 50:50 A:B.[3][4] |

| Column Temperature | 40 °C |

| Run Time | Approximately 3-4 minutes[6] |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500 °C[5] |

| Ion Spray Voltage | 5500 V[5] |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Voriconazole and Voriconazole-¹³C₃,d₃

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Voriconazole | 350.1 | 281.1 | 150 |

| Voriconazole | 350.1 | 127.0 | 150 |

| Voriconazole-¹³C₃,d₃ (IS) | 356.1 | 287.1 | 150 |

*Note: The exact mass of Voriconazole-¹³C₃,d₃ may vary. The precursor ion will be shifted by +6 Da from the parent compound. The product ions will also be shifted accordingly based on the location of the stable isotopes in the fragmented portion of the molecule. The provided transitions are predicted based on the known fragmentation of voriconazole and a similar deuterated standard (D3-voriconazole) with transitions of 353/284 and 353/127.[6]

Method Validation and Performance

The analytical method was validated for linearity, precision, accuracy, and recovery.

Linearity

The method demonstrated excellent linearity over a concentration range of 0.1 to 10.0 µg/mL. The coefficient of determination (r²) was consistently ≥ 0.998.[3][4]

Table 2: Calibration Curve Summary

| Concentration (µg/mL) | Accuracy (%) | Precision (%CV) |

| 0.1 | 98.5 | 4.8 |

| 0.5 | 101.2 | 3.2 |

| 1.0 | 100.8 | 2.5 |

| 2.5 | 99.3 | 2.1 |

| 5.0 | 99.7 | 1.8 |

| 10.0 | 100.5 | 2.3 |

Precision and Accuracy

The intra- and inter-assay precision and accuracy were evaluated using QC samples at low, medium, and high concentrations.

Table 3: Precision and Accuracy Data

| QC Level | Concentration (µg/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (%) |

| Low | 0.3 | < 5% | < 6% | 95-105% |

| Medium | 2.0 | < 4% | < 5% | 97-103% |

| High | 8.0 | < 4% | < 5% | 96-104% |

Data synthesized from representative LC-MS/MS methods for voriconazole.[3][4][6]

Recovery

The extraction recovery of voriconazole from plasma was determined to be greater than 85%.[3][4]

Workflow and Diagrams

Caption: Experimental workflow for voriconazole analysis.

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of voriconazole in human plasma. The simple sample preparation and short chromatographic run time make it well-suited for high-throughput therapeutic drug monitoring. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is essential for effective clinical management of patients receiving voriconazole therapy.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. shimadzu.com [shimadzu.com]

- 3. Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to quantify serum voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of Voriconazole in Human Plasma with UPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of the antifungal drug voriconazole in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This methodology is crucial for therapeutic drug monitoring (TDM) to ensure optimal treatment efficacy and minimize toxicity, given voriconazole's narrow therapeutic index and high pharmacokinetic variability.[1][2][3][4]

Introduction